2-Bromo-5-cyclopropylpyrazine

Cross-coupling Reactivity tuning Chemoselectivity

Halopyrazine building blocks pose a reactivity-selectivity trade-off: chloro analogs yield near-zero Pd coupling, while iodo analogs compromise chemoselectivity. 2-Bromo-5-cyclopropylpyrazine resolves this: ~10x higher Suzuki efficiency vs. 2-chloro analog, plus cyclopropyl conformational constraint critical for kinase (CSF-1R) and GPCR (orexin, TRPV4) target engagement. Validated in 176 patents; supplied at ≥98% purity with full NMR/HPLC/GC/MS documentation; solid form ensures precise stoichiometric weighing; 11+ global suppliers guarantee supply chain continuity.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
CAS No. 1086382-78-6
Cat. No. B1520155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyclopropylpyrazine
CAS1086382-78-6
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(C=N2)Br
InChIInChI=1S/C7H7BrN2/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2
InChIKeyXYUKBHLOJYSASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-cyclopropylpyrazine: Heterocyclic Building Block


2-Bromo-5-cyclopropylpyrazine is a brominated pyrazine derivative bearing a cyclopropyl group at the 5-position (C₇H₇BrN₂, MW 199.05 g/mol) [1]. It serves as a versatile intermediate in pharmaceutical and agrochemical research, where the reactive bromine atom enables further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) [2]. The compound is cited in 176 patents [3] and has been specifically employed as a key intermediate in the synthesis of CSF-1R inhibitors, orexin receptor antagonists, TRPV4 antagonists, and DHODH inhibitors . Commercially available at 95–98% purity with full analytical documentation (NMR, HPLC, GC, MS), it is supplied as a solid and recommended for storage at 2–8°C .

2-Bromo-5-cyclopropylpyrazine vs. Generic Halopyrazine Analogs


The 5-cyclopropyl-2-bromopyrazine scaffold occupies a unique position among halopyrazine building blocks because the combination of the bromine leaving group and the cyclopropyl substituent simultaneously controls cross-coupling reactivity, lipophilicity, and conformational constraint. Simple replacement with the 2-chloro analog (CAS 1244761-68-9) reduces palladium-catalyzed coupling efficiency by approximately one order of magnitude based on class-level halopyrazine reactivity data [1], while the 2-iodo analog (CAS 1823329-52-7) introduces excessive reactivity that can compromise chemoselectivity in multi-functional substrate settings [1]. Substituting the cyclopropyl group with methyl (2-bromo-5-methylpyrazine, CAS 98006-90-7) or ethyl (2-bromo-5-ethylpyrazine, CAS 1086382-74-2) alters the LogP by 0.5–0.8 units and removes the conformational restriction that is critical for target binding in kinase and GPCR programs . The phenyl analog (2-bromo-5-phenylpyrazine, CAS 243472-69-7) introduces additional aromatic steric bulk and increases LogP beyond optimal ranges for CNS drug candidates . These quantitative differences in reactivity, physicochemical properties, and documented patent utilization directly impact synthetic route design and final compound quality, making generic substitution a scientifically unsound procurement strategy.

2-Bromo-5-cyclopropylpyrazine: Head-to-Head Comparison


Cross-Coupling Reactivity: Optimal Window for Bromine

In palladium-catalyzed cross-coupling reactions of 2-halopyrazines, bromine provides an intermediate reactivity that balances efficient oxidative addition with chemoselectivity. Under standardized conditions (0.22 mmol scale, 5 mol% Pd(OAc)₂, 1.5 equiv K₂CO₃, 100 °C), 2-chloropyrazine yields only 3% product in toluene, while 2-iodopyrazine achieves 85–87% yield in DMF [1]. The bromo derivative sits between these extremes, offering sufficient reactivity for high-yielding couplings while avoiding the premature reactivity and potential side reactions associated with iodo substrates in complex, multi-functional molecule settings. This class-level inference is supported by the extensive use of 2-bromo-5-cyclopropylpyrazine as the halide partner of choice in Suzuki couplings documented across 176 medicinal chemistry patents [2].

Cross-coupling Reactivity tuning Chemoselectivity

Cyclopropyl-Bromo LogP Advantage for CNS & Kinase

The measured/calculated LogP of 2-bromo-5-cyclopropylpyrazine is 2.12 , placing it in the optimal lipophilicity range for oral bioavailability and CNS penetration (typically LogP 1–3). This value is 0.57 units higher than 2-bromo-5-methylpyrazine (LogP 1.55) , 0.77 units higher than 2-bromo-5-ethylpyrazine (LogP 1.34) [1], and 0.43 units lower than 2-bromo-5-phenylpyrazine (LogP 2.55) [2]. Compared to the 2-chloro analog (LogP 2.01) , the bromo compound is 0.11 LogP units more lipophilic, contributing to marginally higher membrane permeability while retaining an acceptable lipophilic ligand efficiency (LLE) profile. The cyclopropyl group uniquely provides this LogP increment without introducing the metabolic liability of a phenyl ring or the excessive flexibility of an ethyl chain.

Lipophilicity LogP Drug-likeness CNS drug design

Patent Citation Footprint vs. Halopyrazine Analogs

2-Bromo-5-cyclopropylpyrazine is cited in 176 patents as recorded by PubChemLite [1], reflecting its widespread adoption as a synthetic intermediate in pharmaceutical research. In contrast, PubChemLite does not report a patent count for the 2-chloro analog (CAS 1244761-68-9) [2], and the 2-bromo-5-methylpyrazine analog (CAS 98006-90-7) shows substantially fewer patent annotations. A dedicated LookChem article search for 1086382-78-6 returns 5 specific patent/article entries spanning CSF-1R, orexin, TRPV4, and DHODH therapeutic targets , whereas an equivalent search for the chloro analog (1244761-68-9) yields no dedicated article entries with specific synthetic protocols. This differential citation pattern quantitatively demonstrates that the 5-cyclopropyl-2-bromo combination is the preferred building block among industrial and academic medicinal chemistry groups.

Patent citation Medicinal chemistry utilization Industry adoption

Therapeutic Target Validation: Kinase & GPCR Programs

Specific patent and literature evidence demonstrates that 2-bromo-5-cyclopropylpyrazine is the direct precursor to advanced leads across four distinct therapeutic programs: (1) CSF-1R inhibitors for immuno-oncology , (2) orexin-1/orexin-2 receptor antagonists for addiction and sleep disorders , (3) TRPV4 antagonists for edema, pain, and pulmonary disorders , and (4) DHODH inhibitors for autoimmune diseases and viral infections . In the DHODH program, the cyclopropylpyrazine-containing compound 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine was described as more active than the known inhibitors brequinar and teriflunomide . The 2-chloro and 2-iodo cyclopropylpyrazine analogs are not reported as intermediates in any of these four therapeutic programs, indicating that the bromo compound is the preferred building block for accessing these biologically validated chemical series.

Kinase inhibitor GPCR antagonist Immuno-oncology Antiviral

Solid-State Handling Advantage Over Liquid Analogs

2-Bromo-5-cyclopropylpyrazine is a solid at ambient temperature with a predicted boiling point of 253.2±40.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³ . In comparison, the 2-chloro-6-cyclopropylpyrazine structural isomer exhibits a lower boiling point of 232.6±40.0 °C and a density of 1.3±0.1 g/cm³ . While this is a positional isomer comparison (5- vs. 6-substitution), the trend reflects the general physicochemical impact of bromine vs. chlorine substitution: the heavier bromine atom increases both boiling point and density. The compound is supplied as a solid (color/form: solid) , facilitating accurate weighing and handling compared to liquid halopyrazine analogs such as 2-bromo-5-ethylpyrazine or 2-bromopyrazine, which are liquids at room temperature and require more careful volumetric handling.

Physicochemical properties Boiling point Density Solid-state handling

Multi-Supplier Availability and Superior Documentation

2-Bromo-5-cyclopropylpyrazine is commercially available from multiple global suppliers at 95–98% purity with comprehensive analytical documentation including NMR, HPLC, GC, and MS spectra . Representative pricing (AKSci, USA stock): 100 mg/$56, 250 mg/$121, 500 mg/$190, 1 g/$326 . In comparison, the 2-iodo analog (2-cyclopropyl-5-iodopyrazine, CAS 1823329-52-7) is listed at 98% purity from fewer suppliers with less comprehensive analytical documentation . The 2-chloro analog (CAS 1244761-68-9) is also commercially available but with a significantly lower patent citation footprint and no documented use in the four major therapeutic programs where the bromo compound has been validated [1]. The 2-bromo-5-methylpyrazine analog (CAS 98006-90-7) is priced at approximately $23.90/100 mg , reflecting the lower synthetic complexity of the methyl vs. cyclopropyl substituent, but this cost saving is offset by the loss of the conformational constraint and metabolic stability benefits that the cyclopropyl group confers.

Procurement cost Commercial availability Analytical documentation

2-Bromo-5-cyclopropylpyrazine: Optimal Procurement Scenarios


Kinase/GPCR Library Synthesis with Cyclopropyl Constraint

When synthesizing focused libraries targeting kinases (CSF-1R) or GPCRs (orexin, TRPV4), the cyclopropyl group of 2-bromo-5-cyclopropylpyrazine provides conformational restriction that enhances binding affinity and selectivity . The compound's LogP of 2.12 [1] positions derived inhibitors in the optimal lipophilicity range for both oral bioavailability and CNS penetration—a key advantage over the methyl analog (LogP 1.55), which may be too hydrophilic, and the phenyl analog (LogP 2.55), which risks excessive lipophilicity and promiscuous binding. The bromine handle enables efficient Suzuki coupling, with class-level evidence indicating dramatically higher reactivity than the chloro analog .

Scale-Up of DHODH and TRPV4 Lead Candidates

For programs scaling up DHODH inhibitors (where cyclopropylpyrazine-containing leads outperformed brequinar and teriflunomide) or TRPV4 antagonists, 2-bromo-5-cyclopropylpyrazine offers the validated synthetic route maturity evidenced by 176 patent citations [1]. The solid physical form facilitates accurate large-scale weighing, while multi-supplier commercial availability (11+ global suppliers) ensures supply chain resilience during preclinical and early clinical development. The intermediate bromine reactivity avoids both the near-zero yields of chloro substrates and the chemoselectivity challenges of iodo substrates in multi-kilogram Suzuki couplings [2].

Agrochemical Design with Cyclopropyl Metabolic Stability

The cyclopropyl group is well-established in agrochemical design for improving metabolic stability and reducing environmental persistence . 2-Bromo-5-cyclopropylpyrazine provides a direct entry point for incorporating this privileged motif into pyrazine-containing fungicides or insecticides via Suzuki or Buchwald-Hartwig cross-coupling. The compound's intermediate LogP (2.12) [1] and the conformational constraint of the cyclopropyl ring offer a differentiated physicochemical profile compared to methyl- or ethyl-substituted bromopyrazines, potentially improving both target binding and environmental fate properties.

Chemical Probe Synthesis with High-Purity Building Blocks

For chemical probe development where batch-to-batch reproducibility and full analytical traceability are paramount, 2-bromo-5-cyclopropylpyrazine is supplied at 98% purity with NMR, HPLC, GC, and MS documentation from multiple vendors [1]. This level of characterization exceeds what is typically available for the less commercially mature iodo and chloro cyclopropylpyrazine analogs. The solid physical form enables precise weighing for stoichiometric reactions, reducing variability in probe compound synthesis and subsequent biological assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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